(2-Benzoylphenyl)(pyridin-2-yl)methanone, also known as phenyl(pyridin-2-yl)methanone, is an organic compound with the molecular formula and a molecular weight of 183.21 g/mol. This compound features a benzoyl group attached to a phenyl ring, which is further linked to a pyridine moiety. It is categorized primarily as an impurity reference material and is associated with pharmaceutical applications, particularly in the context of antihistamines and respiratory drugs .
The synthesis of (2-Benzoylphenyl)(pyridin-2-yl)methanone typically involves several organic reactions. A common synthetic route includes:
These methods ensure high yield and purity, crucial for pharmaceutical applications.
The molecular structure of (2-Benzoylphenyl)(pyridin-2-yl)methanone can be represented by its SMILES notation: O=C(c1ccccc1)c2ccccn2. The InChI key for this compound is InChI=1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H, indicating a complex arrangement that contributes to its chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Accurate Mass | 183.0684 |
| IUPAC Name | Phenyl(pyridin-2-yl)methanone |
(2-Benzoylphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
The mechanism of action for (2-Benzoylphenyl)(pyridin-2-yl)methanone primarily involves its interaction with biological targets through binding mechanisms typical of compounds with similar structures. These interactions can influence pathways related to antihistamine activity, thereby affecting allergic responses and respiratory functions.
The physical and chemical properties of (2-Benzoylphenyl)(pyridin-2-yl)methanone are critical for its application in scientific research:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Storage Conditions | Inert atmosphere at room temperature |
These properties dictate the handling and storage requirements for this compound in laboratory settings .
(2-Benzoylphenyl)(pyridin-2-yl)methanone finds utility in various scientific fields:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7